

# A Comparative Analysis of L-Deprenyl and MDL 72145: Evaluating Amphetamine-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of the amphetamine-like properties of two monoamine oxidase-B (MAO-B) inhibitors, L-**deprenyl** (also known as selegiline) and MDL 72145. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacological profiles of these compounds, supported by experimental data.

### **Executive Summary**

L-deprenyl, a widely used therapeutic agent for Parkinson's disease, is known to be metabolized to L-amphetamine and L-methamphetamine. These metabolites contribute to amphetamine-like pharmacological effects, particularly at doses exceeding those required for selective MAO-B inhibition. In contrast, MDL 72145 is a selective MAO-B inhibitor that does not exhibit these amphetamine-like properties, making it a more specific tool for investigating the consequences of MAO-B inhibition alone. This guide will delve into the experimental evidence that substantiates these differences.

## **Comparative Data on Amphetamine-Like Effects**

A direct quantitative comparison of L-**deprenyl** and MDL 72145 in standardized assays for amphetamine-like effects is limited in the available scientific literature. However, a key comparative study by Fozard et al. (1985) provides a qualitative assessment of their differing pharmacological profiles. The following sections present available quantitative data for L-**deprenyl** and highlight the reported lack of such effects for MDL 72145.



### **Locomotor Activity**

Amphetamine and other psychostimulants typically induce a dose-dependent increase in locomotor activity in rodents.

Table 1: Effects of L-Deprenyl on Locomotor Activity in Rodents

| Species | Dose of L-<br>Deprenyl | Route of<br>Administration | Change in<br>Locomotor<br>Activity                           | Reference |
|---------|------------------------|----------------------------|--------------------------------------------------------------|-----------|
| Rat     | 1-2 mg/kg              | S.C.                       | No significant change in amphetamine-induced hyperlocomotion | [1]       |
| Dog     | < 3 mg/kg              | oral                       | No effect on spontaneous behavior                            | [2]       |

MDL 72145: Pretreatment with MDL 72145 did not, in itself, lead to prominent pharmacological activity, and no effects were observed on motor activity.[3]

## **Stereotyped Behavior**

At higher doses, psychostimulants can induce stereotyped behaviors, which are repetitive, patterned movements.

Table 2: Effects of L-Deprenyl on Stereotyped Behavior in Rodents



| Species | Dose of L-<br>Deprenyl       | Co-<br>administered<br>Agent                        | Effect on<br>Stereotypy                                         | Reference |
|---------|------------------------------|-----------------------------------------------------|-----------------------------------------------------------------|-----------|
| Rat     | 1-2 mg/kg s.c.               | Amphetamine<br>(2.5 mg/kg s.c.)                     | Decreased<br>amphetamine-<br>induced<br>stereotypy              | [1]       |
| Rat     | 20 mg/kg s.c.                | Apomorphine<br>(0.3 mg/kg s.c.)                     | Reduced<br>apomorphine-<br>induced<br>stereotypy                | [1]       |
| Mouse   | 0.1, 1, and 10<br>mg/kg s.c. | 2-<br>Phenylethylamin<br>e (PEA; 100<br>mg/kg i.p.) | Dose-<br>dependently<br>prolonged PEA-<br>induced<br>stereotypy | [4]       |
| Dog     | > 3 mg/kg                    | oral                                                | Induced<br>stereotypical<br>responding                          | [2]       |

MDL 72145: No studies reporting the induction of stereotyped behavior by MDL 72145 were identified. The compound is generally characterized by a lack of central stimulating properties. [3]

### **Dopamine Release**

A hallmark of amphetamine-like compounds is their ability to increase extracellular dopamine levels in the brain, particularly in the striatum.

Table 3: Effects of L-Deprenyl on Striatal Dopamine Levels



| Species | Dose of L-<br>Deprenyl | Route of<br>Administration | Effect on<br>Extracellular<br>Dopamine               | Reference |
|---------|------------------------|----------------------------|------------------------------------------------------|-----------|
| Rat     | 1 mg/kg                | i.p.                       | No significant<br>effect on basal<br>dopamine levels | [5]       |

MDL 72145: Studies focusing on the direct effect of MDL 72145 on dopamine release are scarce. Its primary mechanism is the inhibition of dopamine metabolism, which would be expected to indirectly increase dopamine availability, but it is not known to be a dopamine-releasing agent.

# **Experimental Protocols**

# Assessment of Locomotor Activity and Stereotyped Behavior

A standard method for evaluating the effects of psychoactive compounds on motor activity is the Open Field Test.

 Apparatus: A square arena with walls, typically equipped with a grid of infrared beams to automatically record the animal's movements. For stereotypy assessment, a video camera is mounted above the arena.

#### Procedure:

- Animals (rats or mice) are habituated to the testing room for at least one hour before the experiment.
- The test compound (L-deprenyl or MDL 72145) or vehicle is administered at the desired dose and route.
- The animal is placed in the center of the open-field arena.
- Locomotor activity is recorded for a specified period (e.g., 60-120 minutes). Parameters measured include total distance traveled, horizontal activity (beam breaks), and vertical



activity (rearing).

 For stereotypy, behavior is often scored by a trained observer blind to the treatment conditions at regular intervals (e.g., every 5-10 minutes). A rating scale is used to quantify the intensity of stereotyped behaviors. A common scale is the one described by Creese and Iversen, which includes behaviors like sniffing, head weaving, and gnawing.[6]

#### In Vivo Microdialysis for Dopamine Measurement

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a freely moving animal.

- Surgical Procedure:
  - Animals (typically rats) are anesthetized and placed in a stereotaxic frame.
  - A guide cannula is surgically implanted, targeting the brain region of interest (e.g., the striatum).
  - The cannula is fixed to the skull with dental cement, and the animal is allowed to recover for several days.
- Microdialysis Experiment:
  - On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
  - $\circ$  The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2  $\mu$ L/min).
  - Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
  - After a stable baseline is established, the test compound is administered.
  - Dialysate collection continues to monitor changes in dopamine concentration.
  - Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).



# **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page

Caption: Mechanism of action of L-deprenyl and MDL 72145.





Click to download full resolution via product page

Caption: Workflow for behavioral and neurochemical experiments.



#### Conclusion

The available evidence strongly indicates that L-**deprenyl** possesses amphetamine-like properties that are not shared by MDL 72145. These effects of L-**deprenyl** are widely attributed to its metabolites, L-amphetamine and L-methamphetamine, and are most prominent at doses that are not selective for MAO-B inhibition. In contrast, MDL 72145 acts as a selective MAO-B inhibitor without the confounding central nervous system stimulant effects. This makes MDL 72145 a more suitable research tool for elucidating the specific functional roles of MAO-B, while the amphetamine-like properties of L-**deprenyl** must be considered when interpreting its pharmacological effects, especially in a clinical context. Further direct comparative studies with quantitative endpoints are warranted to more precisely delineate the dose-response relationships of the amphetamine-like effects of L-**deprenyl** and to confirm their absence with MDL 72145.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The effect of (-) deprenyl (selegiline) on different behavioral changes induced by dopamine agonists in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of L-deprenyl on behavior, cognitive function, and biogenic amines in the dog PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The functional consequences of inhibition of monoamine oxidase type B: comparison of the pharmacological properties of L-deprenyl and MDL 72145 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phenylethylamine in combination with I-deprenyl lowers the striatal level of dopamine and prolongs the duration of the stereotypy in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of COMT inhibitors on striatal dopamine metabolism: a microdialysis study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation -PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Analysis of L-Deprenyl and MDL 72145: Evaluating Amphetamine-Like Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670267#evaluating-the-amphetamine-like-properties-of-l-deprenyl-versus-mdl-72145]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com